molecular formula C23H18Cl2N2O4S B2710337 4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine CAS No. 314748-04-4

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine

Cat. No. B2710337
CAS RN: 314748-04-4
M. Wt: 489.37
InChI Key: PWKCHVIMQOHZBZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a benzyl group, a dichlorophenoxy group, and an oxazole group. These groups are common in many organic compounds and can participate in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzenesulfonyl and benzyl groups are likely to contribute to the compound’s aromaticity, while the oxazole group could introduce heterocyclic characteristics .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzenesulfonyl group is often involved in substitution reactions, while the oxazole group can participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, and its melting and boiling points could be influenced by the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Synthesis of Triazole Derivatives

Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and other related compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines. This synthesis process included the creation of Schiff base derivatives and Mannich base derivatives, demonstrating a method for generating compounds with potential antimicrobial activities. Some of these newly synthesized compounds showed good to moderate activities against test microorganisms, highlighting the potential for creating effective antimicrobial agents through chemical synthesis (Bektaş et al., 2007).

Quinazolinone Derivatives for Antimicrobial Activity

Another research focus was on synthesizing novel quinazolinone derivatives with antimicrobial properties. This involved preparing specific phenyl-4-methylbenzenesulfonate compounds and reacting them with primary aromatic and heterocyclic amines. These compounds were evaluated for their antimicrobial activities, showcasing a diverse approach to combatting microbial resistance through chemical innovation (Habib et al., 2013).

Chemical Reactions and Molecular Interactions

Nucleophilic Reactions of Benzenesulfonyloxy Compounds

Research on the reactions of 3-benzenesulfonyloxy compounds with nucleophilic reagents revealed insights into the formation of various heterocyclic compounds. This work illustrates the reactivity of such compounds with different nucleophiles, leading to a variety of potential applications in synthesizing novel chemical entities with specific functional properties (Hamby & Bauer, 1987).

Steric Hindrance in Benzenesulfonyl Compounds

Another study focused on synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This research not only provided structural characterization of these compounds through X-ray crystallography but also discussed their kinetic behaviors, offering a foundation for understanding how steric effects influence chemical reactivity and potential applications in more complex chemical syntheses (Rublova et al., 2017).

Mechanism of Action

Future Directions

The future directions for research or applications involving this compound would depend on its properties and potential uses. It could be explored for various purposes, such as the development of new drugs or materials, based on its unique structure .

properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O4S/c24-17-11-12-20(19(25)13-17)30-15-21-27-23(32(28,29)18-9-5-2-6-10-18)22(31-21)26-14-16-7-3-1-4-8-16/h1-13,26H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKCHVIMQOHZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)COC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine

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